Methyl 2-(4-hydroxybenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-hydroxybenzoyl)benzoate: is an organic compound with the molecular formula C15H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybenzoyl group attached to the benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-hydroxybenzoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with methanol. The reaction typically involves the use of a catalyst such as dihalohydantoin, which facilitates the esterification process under mild conditions . The reaction conditions are generally safe and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the production of methyl benzoate compounds, including this compound, often involves the esterification of benzoic acid with methanol in the presence of strong acids like concentrated sulfuric acid or p-toluenesulfonic acid . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-(4-hydroxybenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of UV filters for sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxybenzoyl)benzoate involves its ability to absorb ultraviolet (UV) radiation. This property makes it an effective UV filter in sunscreen formulations . The compound absorbs UV radiation and dissipates it as heat, thereby protecting the skin from harmful UV rays. Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.
Comparison with Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid derivative with similar UV-absorbing properties.
p-Hydroxybenzoic Acid: Shares the hydroxybenzoyl group but differs in its esterification.
Benzophenone: Known for its use in sunscreens due to its UV-absorbing capabilities.
Uniqueness: Methyl 2-(4-hydroxybenzoyl)benzoate is unique due to its specific esterification, which enhances its solubility and stability in various formulations. This makes it particularly valuable in cosmetic and pharmaceutical applications where stability and efficacy are crucial.
Properties
IUPAC Name |
methyl 2-(4-hydroxybenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-5-3-2-4-12(13)14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDAJBBMNDKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21147-23-9 |
Source
|
Record name | methyl 2-(4-hydroxybenzoyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.